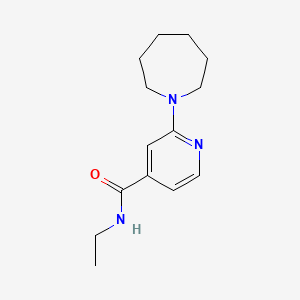![molecular formula C17H14N4O2 B7629431 N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide, also known as PIM447, is a novel small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play an important role in cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
PIM kinases are overexpressed in many types of cancer and are associated with tumor progression and resistance to chemotherapy. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide inhibits PIM kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also inhibits angiogenesis and metastasis, which are important processes in tumor growth and spread. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PIM kinases, making it useful for studying the role of these kinases in cancer and other diseases. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a useful tool for combination therapy studies. However, N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PIM kinases have been shown to have non-redundant functions, which may limit the efficacy of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide as a single agent in some cancers.
Orientations Futures
There are several future directions for research on N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide. One area of interest is the identification of biomarkers that can predict response to N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide treatment. Another area of interest is the development of more potent and selective PIM kinase inhibitors. Combination therapy studies with N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide and other anticancer agents are also an important area of research. Finally, the role of PIM kinases in other diseases, such as inflammation and cardiovascular disease, is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide involves a multi-step process that starts with the reaction of 3-chloromethylpyridine with 2-amino-5-nitrobenzoxazole to yield 3-(2-amino-5-nitrobenzoxazol-6-yl)pyridine. This intermediate is then reacted with 2-cyanobenzaldehyde to form the imidazo[5,1-c][1,4]benzoxazine ring system. The final step involves the amidation of the carboxylic acid group with the appropriate amine to yield N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors such as prostate, breast, and lung cancer. N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapies.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(19-9-12-4-3-7-18-8-12)16-14-10-23-15-6-2-1-5-13(15)21(14)11-20-16/h1-8,11H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGILLOTHMJPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)